benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the bromination of a dihydroisoquinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-3,4-dihydroisoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline-2-carboxylate derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders.
Chemosensors: Derivatives of this compound have been explored as chemosensors for detecting various ions and molecules.
Biological Studies: It serves as a precursor for the synthesis of compounds that inhibit enzymes like monoamine oxidase and cholinesterase, which are relevant in the study of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives often involves interaction with specific enzymes or receptors. For example, derivatives that inhibit monoamine oxidase (MAO) interact with the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine . This can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-one: Similar structure but lacks the carboxylate group.
N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Contains an amide group instead of an ester group.
Uniqueness
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization through nucleophilic substitution, and the ester group can be hydrolyzed or modified to create various derivatives with potential therapeutic applications.
Properties
IUPAC Name |
benzyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-16-7-6-15-11-19(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTLAZRCZSIBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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